

Application Notes and Protocols: Chemical Synthesis of δ -Dodecalactone from 2-Heptylcyclopentanone

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Compound of Interest

Compound Name: *delta-Dodecalactone*

Cat. No.: *B1346982*

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Abstract

This document provides detailed application notes and experimental protocols for the chemical synthesis of δ -dodecalactone, a valuable fragrance and flavor compound, from the precursor 2-heptylcyclopentanone. The primary synthetic route detailed is the Baeyer-Villiger oxidation, a reliable method for converting cyclic ketones to lactones. Protocols utilizing both traditional peroxyacid oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), and greener alternatives like hydrogen peroxide with a catalyst are presented. This guide includes quantitative data, step-by-step methodologies, and visual diagrams to assist researchers in the successful synthesis and characterization of δ -dodecalactone.

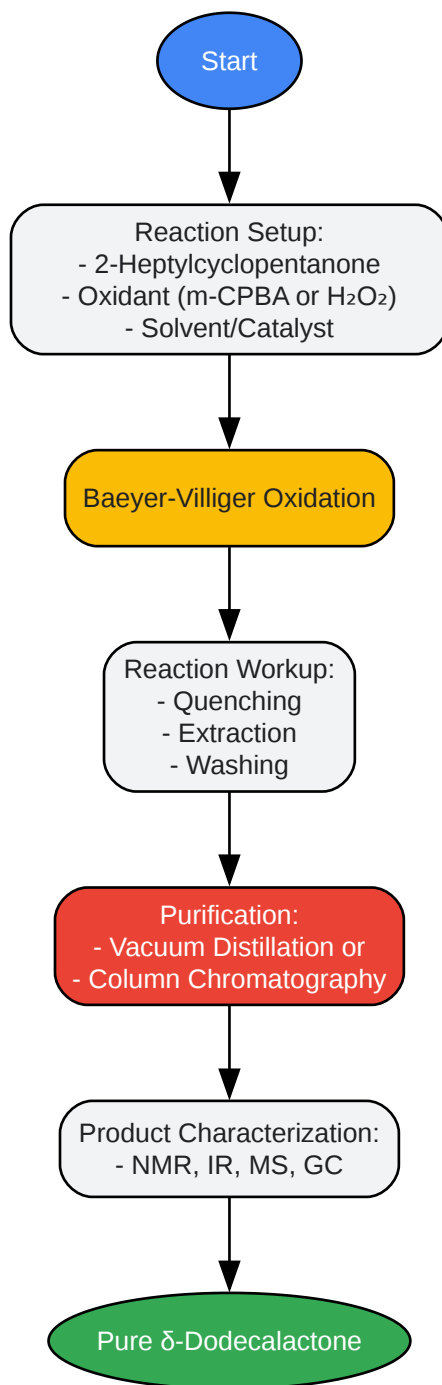
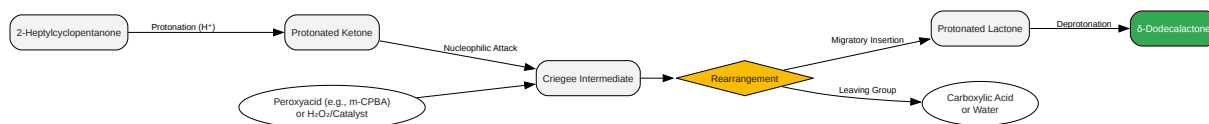
Introduction

δ -Dodecalactone is a naturally occurring lactone found in various fruits and dairy products, prized for its creamy, fruity, and coconut-like aroma. Its application spans the food, fragrance, and pharmaceutical industries. Chemical synthesis provides a consistent and scalable supply of this important compound. The Baeyer-Villiger oxidation of 2-heptylcyclopentanone is a common and effective method for its production. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, yielding the corresponding δ -

lactone. This document outlines two primary protocols for this transformation, offering flexibility in reagent choice and reaction conditions.

Reaction Mechanism: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of 2-heptylcyclopentanone to δ -dodecalactone proceeds through a well-established mechanism. The key steps involve the nucleophilic attack of an oxidant on the protonated carbonyl carbon of the ketone, followed by a concerted rearrangement to form the lactone.



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